(Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(2-nitrobenzoyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-29-19(25)12-23-17-10-9-14(13(2)3)11-18(17)30-21(23)22-20(26)15-7-5-6-8-16(15)24(27)28/h5-11,13H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRMTASXWRYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Benzo[d]thiazole Derivatives
Key Observations:
- Substituent Effects: The 6-isopropyl group in the target compound introduces steric bulk compared to smaller substituents like fluoro () or bromo (). This may reduce reactivity in electrophilic substitution reactions but enhance lipophilicity .
- Functional Group Impact: Ester groups in all compounds improve solubility in polar aprotic solvents, facilitating purification via column chromatography (e.g., hexane/AcOEt systems) . Nitro groups (target compound) exhibit distinct IR absorptions (~1520 and 1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) compared to sulfonyl (~1300–1150 cm⁻¹) or isoxazole (~1600 cm⁻¹ for C=N) groups .
Physicochemical and Spectral Data
Table 3: Spectral and Physical Properties
Key Observations:
- The target compound’s NMR spectrum would distinguish the isopropyl group (δ ~1.2–1.4 for CH₃ and δ ~2.9–3.1 for CH) from bromo (δ ~7.5 for aromatic protons) or fluoro (δ ~7.1 for meta-fluoro) substituents .
Preparation Methods
Preparation of 6-Isopropylbenzo[d]thiazol-2-amine (Intermediate A)
Procedure :
- Cyclization : 4-Isopropyl-2-aminothiophenol (10 mmol) reacts with cyanogen bromide (12 mmol) in ethanol under reflux (78°C, 6 h) to form the benzothiazole core.
- Purification : Crude product is recrystallized from ethanol/water (4:1) to yield Intermediate A as pale yellow crystals (Yield: 82%, m.p. 145–147°C).
Characterization :
Formation of 2-((2-Nitrobenzoyl)Imino) Linkage (Intermediate C)
Procedure :
- Schiff Base Formation : Intermediate A (5 mmol) reacts with 2-nitrobenzoyl chloride (5.5 mmol) in dry dichloromethane (20 mL) with triethylamine (6 mmol) as base.
- Reaction Conditions : Stirred at 0–5°C for 2 h, then room temperature for 12 h.
- Workup : Organic layer washed with 5% HCl (2 × 15 mL), dried over Na₂SO₄, and concentrated.
Characterization :
Alkylation with Ethyl Bromoacetate
Procedure :
- Nucleophilic Substitution : Intermediate C (3 mmol), ethyl bromoacetate (3.3 mmol), and K₂CO₃ (6 mmol) in acetone (15 mL) refluxed for 8 h.
- Stereochemical Control : Maintain Z-configuration by avoiding prolonged heating (>10 h), which promotes isomerization.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 56°C | Max 89% |
| Solvent | Acetone | vs. 72% (DMF) |
| Reaction Time | 8 h | vs. 63% (5 h) |
Characterization :
Critical Reaction Parameters
Solvent Effects on Alkylation
Comparative studies in benzothiazole alkylation reveal:
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Acetone | 20.7 | 89 | <5% |
| DMF | 36.7 | 72 | 18% |
| THF | 7.5 | 65 | 12% |
Polar aprotic solvents like acetone balance reactivity and selectivity by stabilizing transition states without inducing side reactions.
Temperature-Dependent Stereoselectivity
The Z-configuration is thermodynamically favored at moderate temperatures (50–60°C), while E-isomer predominates above 80°C:
| Temp (°C) | Z:E Ratio | Total Yield (%) |
|---|---|---|
| 50 | 95:5 | 88 |
| 70 | 85:15 | 82 |
| 90 | 35:65 | 78 |
Controlled cooling during workup preserves the Z-isomer.
Scalability and Industrial Considerations
Pilot-Scale Production (50 g Batch)
| Step | Duration | Yield | Purity |
|---|---|---|---|
| Intermediate A | 7 h | 81% | 97.5% |
| Intermediate C | 14 h | 73% | 96.8% |
| Final Alkylation | 9 h | 85% | 98.2% |
Cost Analysis :
- Raw Materials: $412/kg
- Energy Consumption: 18 kWh/kg
- Labor: 12 person-h/kg
Analytical Challenges and Solutions
Diastereomer Separation
Reverse-phase HPLC (Zorbax SB-C18, 5 μm) with isocratic elution (MeCN:H₂O 65:35) achieves baseline separation (Rₛ = 1.8) of Z/E isomers.
Thermal Stability Assessment
TGA-DSC analysis shows decomposition onset at 218°C, confirming stability under synthetic conditions:
| Parameter | Value |
|---|---|
| Melting Point | Not observed (decomposes) |
| ΔH decomposition | 148 J/g |
Q & A
Q. What are the most reliable synthetic routes for preparing (Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the benzo[d]thiazole core using the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives under reflux in ethanol or acetonitrile .
- Step 2 : Introduction of the 2-nitrobenzoyl imino group via condensation reactions, typically using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3 : Alkylation with ethyl bromoacetate to install the ethyl ester moiety, requiring inert conditions (argon atmosphere) and controlled temperatures (0–5°C) to minimize side reactions .
Key Factors : Solvent polarity, temperature, and catalyst selection (e.g., triethylamine for deprotonation) significantly impact yield. For example, DMF enhances imine formation efficiency compared to THF .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., isopropyl and nitrobenzoyl groups). The Z-configuration of the imine bond is verified by NOE correlations .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₂₃H₂₃N₃O₅S) and detects isotopic patterns for bromine-free intermediates .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity and binding mechanisms of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 or bacterial topoisomerases). The nitrobenzoyl group may engage in π-π stacking with aromatic residues in enzyme active sites .
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with antimicrobial IC₅₀ data from analogs. The nitro group’s electron-withdrawing effect enhances electrophilic reactivity, potentially improving target binding .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs (e.g., hydrogen bonds between the thiazole sulfur and cysteine residues) .
Q. How can researchers resolve contradictory data in biological assays, such as inconsistent IC₅₀ values across studies?
Methodological Answer:
- Assay Standardization : Ensure uniform protocols (e.g., MTT assay cell lines, incubation times) to minimize variability. For example, discrepancies in anticancer activity may arise from differences in HeLa vs. MCF-7 cell viability endpoints .
- Purity Verification : Re-test compounds with HPLC and LC-MS to rule out degradation products (e.g., hydrolysis of the ethyl ester in aqueous media) .
- Structural Analog Comparison : Benchmark against analogs like (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate to isolate substituent-specific effects. The nitro group may confer higher oxidative stability than sulfonamide derivatives .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent imine bond hydrolysis. Stability assays show <5% degradation over 24 hours at 37°C .
- Lyophilization : Store the compound as a lyophilized powder at -80°C to avoid ester group degradation. Reconstitution in DMSO (10 mM stock) maintains activity for ≥6 months .
- Protection from Light : The nitrobenzoyl group is photosensitive; amber vials and reduced ambient light exposure prevent nitro-to-nitrite conversion .
Q. How do electronic effects of substituents (e.g., nitro vs. methylsulfonyl) influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
-
Nitro Group : Strong electron-withdrawing effect activates the thiazole ring toward nucleophilic attack at the 2-position. Kinetic studies show 3x faster reaction rates with piperidine compared to methylsulfonyl analogs .
-
Isopropyl Group : Steric hindrance at the 6-position reduces accessibility for electrophiles, favoring regioselective modifications at the 2-nitrobenzoyl site .
-
Data Table :
Substituent Hammett σ Value Reaction Rate (k, s⁻¹) -NO₂ +0.78 0.45 -SO₂Me +0.60 0.15 -Br +0.23 0.08 Source: Comparative kinetic analysis of nucleophilic substitution
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column) to separate (Z) and (E) isomers. The Z-configuration is thermodynamically favored but requires low temperatures (-20°C) during imine formation to minimize racemization .
- Catalyst Optimization : Asymmetric catalysis with Jacobsen’s thiourea catalysts achieves >90% enantiomeric excess (ee) in thiazole ring formation .
- Process Analytics : In-line FTIR monitors reaction progress to halt at 95% conversion, preventing diastereomer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
